(R)-4-Cbz-amino-2-Boc-amino-butyric acid
Description
Significance of Non-Proteinogenic Amino Acids as Chiral Synthons in Stereoselective Transformations
In the vast landscape of biochemistry, a small set of 22 amino acids are proteinogenic, meaning they are encoded by the universal genetic code to build proteins. wikipedia.org However, nature's repertoire is far more extensive, featuring hundreds of non-proteinogenic amino acids (NPAAs) that serve diverse biological functions as metabolic intermediates, components of bacterial cell walls, and even toxins. wikipedia.orgnih.govacs.org Beyond their natural roles, NPAAs have become indispensable tools in modern organic chemistry, particularly as "chiral synthons" or "chiral building blocks". researchgate.netenamine.net
A chiral synthon is a molecule that contains a stereocenter (a chiral center) and can be incorporated into a larger molecule to control its three-dimensional structure. The preparation of enantiomerically pure compounds is a primary goal in many areas, especially in the pharmaceutical and agrochemical industries, as different enantiomers (mirror-image isomers) of a molecule often exhibit vastly different biological activities. iupac.org Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, frequently employs these chiral building blocks derived from the "chiral pool," which includes readily available natural products like amino acids. researchgate.netyoutube.comuwindsor.ca
The use of NPAAs in stereoselective transformations—chemical reactions that preferentially yield one stereoisomer over others—allows chemists to introduce specific stereochemistry into a target molecule with a high degree of control. nih.gov This approach is fundamental to building complex molecules with multiple chiral centers, a common feature of many natural products and pharmaceutical drugs. nih.govresearchgate.net The structural diversity of NPAAs provides a rich palette for synthetic chemists to design and construct novel molecular entities with tailored properties. nih.gov
The Pivotal Role of Orthogonally Protected Diamino Acids in Complex Molecular Construction
Many complex target molecules contain multiple reactive functional groups. During a multi-step synthesis, it is often necessary to temporarily "protect" or mask certain functional groups to prevent them from reacting under specific conditions, while allowing another part of the molecule to be modified. chemistry.coach This is where the concept of protecting groups becomes crucial.
The challenge intensifies when a molecule contains multiple similar functional groups, such as the two amino groups in a diamino acid. To selectively react one amino group while the other remains inert, chemists employ an elegant strategy known as orthogonal protection . libretexts.org This strategy involves using protecting groups for the different amino functions that can be removed under distinct, non-interfering chemical conditions. libretexts.org For example, one amino group might be protected with a group that is removed by acid, while the other is protected by a group that is removed by catalytic hydrogenation. This allows for the sequential and controlled unmasking and reaction of each amino group, a critical capability in the stepwise assembly of complex structures like peptides, peptidomimetics, and other biologically active compounds. documentsdelivered.comresearchgate.netacs.org
Orthogonally protected diamino acids are therefore powerful building blocks. They provide a pre-packaged, stereochemically defined core with two differentially reactive sites. This dual functionality enables the construction of both linear and branched molecular architectures, significantly expanding the synthetic possibilities for creating novel therapeutics and molecular probes. documentsdelivered.com
Overview of (R)-4-Cbz-amino-2-Boc-amino-butyric Acid as a Versatile Chiral Building Block
This compound is a prime example of a non-proteinogenic, orthogonally protected diamino acid that serves as a versatile chiral building block in organic synthesis. This compound incorporates the key features discussed previously: a defined stereocenter, two differentially protected amino groups, and a carboxylic acid moiety, making it a highly valuable synthon.
The structure features a four-carbon butyric acid backbone. osti.gov The chirality is fixed at the second carbon (the α-carbon), with the (R)-configuration. The amino group at this α-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis, notable for its stability under a variety of conditions but easily removed with mild acids like trifluoroacetic acid (TFA). rsc.org
The second amino group, located at the fourth carbon (the γ-position), is protected by a carboxybenzyl (Cbz or Z) group. The Cbz group is another cornerstone of amine protection, characterized by its stability to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis. rsc.orgresearchgate.net
The orthogonality of the Boc and Cbz protecting groups is central to the utility of this molecule. A chemist can selectively deprotect the α-amino group using acid to perform a coupling reaction at that site, leaving the Cbz-protected γ-amino group untouched. Subsequently, the Cbz group can be removed via hydrogenation to allow for further modification at the γ-position. This precise control allows for the stepwise and site-selective elaboration of the molecule, making it an ideal starting material for complex synthetic targets.
Below are the key chemical properties of this compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 70882-68-7 guidechem.comlookchem.com |
| Molecular Formula | C17H24N2O6 guidechem.comlookchem.com |
| Molecular Weight | 352.39 g/mol guidechem.comachemblock.com |
| Predicted pKa | 3.90 ± 0.10 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDIIAZNITTLB-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantiopurity in the Synthesis of R 4 Cbz Amino 2 Boc Amino Butyric Acid
Strategies for Establishing and Maintaining the (R)-Configuration at the Alpha-Carbon
The introduction and preservation of the desired stereochemistry at the α-carbon are critical challenges in the synthesis of chiral amino acids. Various strategies have been developed to achieve high enantiopurity, broadly categorized into chiral pool approaches and asymmetric synthetic methodologies.
Chiral Pool Approaches and Derivatization from Pre-existing Chiral Precursors
The chiral pool refers to the collection of abundant, naturally occurring enantiopure compounds that can serve as starting materials for the synthesis of more complex chiral molecules. wikipedia.org This approach is highly efficient as it leverages the pre-existing stereocenter of the starting material, often preserving it throughout the synthetic sequence. Key contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org
For the synthesis of (R)-4-Cbz-amino-2-Boc-amino-butyric acid, logical chiral precursors include L-aspartic acid and L-glutamic acid, which possess the requisite (S)-configuration at the alpha-carbon (note: the designation changes from S to R due to priority changes in the side chain, not an inversion of stereochemistry). A synthetic route could involve the selective reduction of the side-chain carboxylic acid to an amine. For instance, L-aspartic acid can be a starting point for the synthesis of enantiomerically pure amino alcohols and diamino alcohols. acs.org A common strategy involves the Hofmann or Curtius rearrangement of an L-asparagine derivative to introduce the second amino group. ucm.es
A hypothetical pathway starting from L-glutamic acid might involve the following key transformations:
Orthogonal Protection: The α-amino and α-carboxyl groups of L-glutamic acid are protected.
Side-Chain Amidation: The γ-carboxyl group is converted to an amide.
Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement to yield the γ-amino group.
Protecting Group Manipulation: The protecting groups are adjusted to afford the final Cbz and Boc functionalities.
A crucial aspect of this approach is the careful selection of protecting groups to prevent racemization at the α-carbon, which is susceptible to enolization under certain conditions.
Asymmetric Synthetic Methodologies for Related Diamino Acid Scaffolds
When a suitable chiral precursor is unavailable or impractical to use, asymmetric synthesis provides a powerful alternative for establishing the desired stereocenter. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
Several asymmetric approaches have been developed for the synthesis of α,γ-diaminobutyric acid derivatives. nih.govresearchgate.netresearchgate.net One notable strategy is the catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes. nih.govresearchgate.net This reaction can be catalyzed by copper complexes with chiral ligands, leading to the formation of β-substituted-α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivities. nih.govresearchgate.net The resulting nitro group can then be reduced to an amine.
Another approach involves the diastereoselective Mannich-type reaction of N-(diphenylmethylene) glycine esters with chiral α-chloro-N-p-toluenesulfinylimines. rsc.org This method allows for the synthesis of γ-chloro-α,β-diamino acid derivatives, which can be further manipulated to obtain the desired diaminobutyric acid structure. The choice of base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), has been shown to significantly influence the anti-/syn-diastereoselectivity of the Mannich-type reaction. rsc.org
Enzymatic synthesis also presents a promising avenue for the asymmetric production of diamino acids. Engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines, providing a direct route to unprotected α,β-diamino acids. researchgate.netnih.gov
| Asymmetric Synthesis Strategy | Key Reaction | Stereochemical Control | Reported Selectivity |
| Catalytic Michael Addition | Addition of a glycine derivative to a nitroalkene | Chiral copper-ligand complex | High diastereo- and enantioselectivities |
| Diastereoselective Mannich Reaction | Addition of a glycine enolate to a chiral sulfinylimine | Chiral auxiliary on the imine | High diastereoselectivity |
| Enzymatic Mannich Reaction | PLP-dependent enzyme-catalyzed addition of an amino acid to an imine | Enzyme's chiral active site | High enantio- and diastereocontrol |
Methodologies for Preserving Stereochemical Integrity During Multi-step Functional Group Transformations
Once the desired (R)-configuration at the alpha-carbon is established, it is imperative to maintain this stereochemical integrity throughout the subsequent functional group transformations required to arrive at the target molecule. Racemization is a significant risk, particularly during steps involving the activation of the carboxylic acid or the deprotection of the α-amino group. creative-peptides.com
The choice of protecting groups for the amino functionalities is critical. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are widely used in peptide synthesis due to their distinct deprotection conditions, which allow for orthogonal removal. peptide.com The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Cbz group is commonly cleaved by catalytic hydrogenation. peptide.com These conditions are generally considered mild enough to minimize racemization of the adjacent stereocenter.
However, racemization can still occur, especially during coupling reactions where the carboxylic acid is activated. The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization. To suppress this, coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. researchgate.net
Careful control of reaction conditions such as temperature and pH is also essential. For instance, guanidination of proteins at elevated temperatures or high pH has been shown to induce the formation of D-amino acids. rsc.org Similarly, strongly basic or acidic conditions during deprotection steps should be carefully evaluated to prevent epimerization. creative-peptides.com The use of milder deprotection strategies, such as thiol-labile protecting groups, can be advantageous in minimizing side reactions like racemization. nih.govresearchgate.net
| Transformation Step | Potential for Racemization | Mitigation Strategy |
| Carboxylic Acid Activation (e.g., for coupling) | High, via oxazolone formation | Use of coupling additives (e.g., HOBt), optimized temperature and base |
| α-Amino Group Deprotection | Moderate, depending on conditions | Use of orthogonal protecting groups with mild deprotection conditions (e.g., Boc, Cbz), avoiding harsh acids/bases |
| Side-Chain Manipulations | Low to moderate, depending on reagents | Careful selection of reagents and reaction conditions to avoid enolization of the α-carbon |
Analytical Techniques for Enantiomeric Purity Assessment in Protected Amino Acids
The verification of enantiomeric purity is a critical final step in the synthesis of any chiral compound. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-protected amino acids like the target compound, polysaccharide-based CSPs are often effective. uni-muenchen.de Macrocyclic glycopeptide-based CSPs are also popular due to their multimodal capabilities and broad selectivity for a variety of amino acid derivatives, including those with Boc and Fmoc protecting groups. lookchem.com The choice of mobile phase, including the type and concentration of organic modifier, can significantly impact the separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral resolving agent, the enantiomers of a chiral analyte can be converted into diastereomers, which are distinguishable by NMR. creative-peptides.com Chiral lanthanide shift reagents have been used for this purpose, but can cause line broadening. creative-peptides.com An alternative approach involves the use of a symmetrical achiral molecule as a resolving agent, which can induce chemical shift non-equivalence in the NMR spectra of the enantiomers without forming diastereomers. creative-peptides.com For compounds containing fluorine, 19F NMR can be a particularly sensitive method for enantiodiscrimination after derivatization with a chiral fluorinated reagent. uni-muenchen.de
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated. While a relatively simple and non-destructive method, its accuracy can be affected by the presence of other optically active impurities.
| Analytical Technique | Principle of Operation | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | High resolution and sensitivity, applicable to a wide range of compounds | Requires development of specific methods for each compound |
| NMR Spectroscopy | Formation of diastereomeric complexes or induced non-equivalence in a chiral environment | Provides structural information, can be used for absolute configuration determination | May require derivatization or the use of expensive chiral resolving agents |
| Polarimetry | Measurement of the rotation of plane-polarized light | Simple, non-destructive, provides a direct measure of enantiomeric excess | Can be affected by impurities, requires knowledge of the specific rotation of the pure enantiomer |
Advanced Synthetic Methodologies for R 4 Cbz Amino 2 Boc Amino Butyric Acid and Its Analogs
De Novo Synthetic Routes Towards Substituted Butyric Acid Frameworks
De novo synthesis offers the flexibility to construct the substituted butyric acid backbone from simple, achiral starting materials, with stereochemistry being introduced during the synthetic sequence. A prominent strategy involves the asymmetric Michael addition, which is a powerful carbon-carbon bond-forming reaction. acs.orgacs.org For instance, the catalytic asymmetric Michael addition of glycine (B1666218) derivatives to nitroalkenes has been developed to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity. acs.orgacs.org This approach utilizes a copper catalyst with a chiral P,N-ferrocene ligand to control the stereochemical outcome. acs.org
Another versatile method is the Mannich-type reaction. The asymmetric synthesis of γ-chloro-α,β-diamino acid derivatives has been achieved through highly diastereoselective Mannich-type reactions of glycine esters with a chiral α-chloro-N-p-toluenesulfinylimine. rsc.org The stereoselectivity of this reaction can be influenced by the choice of base used to form the glycine enolate. rsc.org
Furthermore, conjugate addition reactions provide an effective route. The synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid has been accomplished via the conjugate addition of a homochiral lithium amide to α,β-unsaturated esters, followed by in situ amination. rsc.org These methods underscore the power of asymmetric catalysis and chiral auxiliaries in building complex amino acid frameworks from the ground up.
| Strategy | Key Reaction | Starting Materials (Example) | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | Cu-catalyzed conjugate addition | Glycine derivatives, Nitroalkenes | High diastereo- and enantioselectivity; use of chiral ligands. | acs.orgacs.org |
| Asymmetric Mannich Reaction | Diastereoselective addition to sulfinylimine | Glycine esters, α-chloro-N-sulfinylimine | Creates α,β-diamino acid derivatives; stereocontrol via chiral auxiliary. | rsc.org |
| Conjugate Addition/Amination | Addition of chiral lithium amide | tert-butyl (E)-crotonate, Homochiral lithium amide | Generates anti- and syn-diamino esters with high diastereomeric excess. | rsc.org |
Transformations from Related Amino Acid Precursors and their Derivatives
Synthesizing complex amino acids from readily available, chiral proteinogenic amino acids is an efficient and common strategy. Precursors such as glutamic acid, aspartic acid, and homoserine serve as valuable starting points for producing 2,4-diaminobutyric acid (DAB) derivatives. google.comoregonstate.edunih.gov
One established route involves the use of L-glutamine. The amino group can be protected with a Carbobenzyloxy (Cbz) group, followed by degradation of the amide bond to yield the desired diaminobutyric acid framework. google.com Another approach starts from homoserine, where the amino and carboxyl groups are first protected. google.com A subsequent Mitsunobu reaction can be used to introduce a second nitrogen functionality, which, after a series of deprotection and transformation steps, yields the target 2,4-diaminobutyric acid derivative. google.com The synthesis of 2,4-diaminobutyric acid from glutamic acid has also been demonstrated through a Schmidt reaction. oregonstate.edu
These transformations leverage the inherent stereochemistry of the starting amino acid, avoiding the need to establish chirality during the synthesis. The choice of precursor often depends on the desired final structure and the specific functional group manipulations required.
| Precursor | Key Transformation Steps | Advantages | Reference |
|---|---|---|---|
| L-Glutamic Acid / L-Glutamine | Amino group protection, amide bond degradation (e.g., Hofmann or Curtius rearrangement), deprotection. | Commercially available and inexpensive chiral pool starting material. | google.comoregonstate.edu |
| L-Aspartic Acid | Reduction of the side-chain carboxylic acid to an alcohol, conversion to an amine. | Provides a direct route to the α,β-diamino acid backbone. | nih.gov |
| L-Homoserine | Protection of amino and carboxyl groups, activation of the side-chain hydroxyl group, nucleophilic substitution with a nitrogen source (e.g., via Mitsunobu reaction), deprotection. | The side-chain hydroxyl group is readily functionalized. | google.comnih.gov |
Orthogonal Protecting Group Strategies: Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc)
The differential protection of the α- and γ-amino groups in (R)-4-Cbz-amino-2-Boc-amino-butyric acid is crucial for its utility as a synthetic building block. The Carbobenzyloxy (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are carbamate-based protecting groups that exhibit orthogonal stability, meaning one can be removed under conditions that leave the other intact. masterorganicchemistry.comvaia.com This allows for the selective functionalization of each amino group at different stages of a synthesis. masterorganicchemistry.com
The introduction of Boc and Cbz protecting groups is typically straightforward.
Boc Group Installation : The Boc group is most commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The reaction is efficient and can be performed under aqueous or anhydrous conditions, making it highly versatile. organic-chemistry.org The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. chemistrysteps.com
Cbz Group Installation : The Cbz group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a mild base, such as sodium carbonate, often under Schotten-Baumann conditions. total-synthesis.comstudysmarter.co.uk The amine attacks the highly reactive chloroformate, displacing the chloride and forming the stable carbamate (B1207046) linkage. total-synthesis.com
The key to the orthogonal strategy lies in the distinct stability profiles of the Boc and Cbz groups. masterorganicchemistry.comtotal-synthesis.com
Boc Group : The Boc group is characterized by its lability under acidic conditions. organic-chemistry.orgchemistrysteps.com It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comresearchgate.net However, it is stable to a wide range of other conditions, including catalytic hydrogenation and basic conditions. masterorganicchemistry.comorganic-chemistry.org
Cbz Group : In contrast, the Cbz group is stable to most acidic and basic conditions. chemistrysteps.comtotal-synthesis.com Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which reduces the benzyl group to toluene (B28343) and liberates the free amine after decarboxylation. masterorganicchemistry.comtotal-synthesis.com While generally acid-stable, it can be cleaved by very harsh acidic conditions such as HBr in acetic acid. total-synthesis.com
| Condition | Boc Group Stability | Cbz Group Stability | Reference |
|---|---|---|---|
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com |
| Base (e.g., NaOH, Piperidine) | Stable | Stable | masterorganicchemistry.comorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd-C) | Stable | Labile | masterorganicchemistry.comchemistrysteps.com |
| Nucleophiles | Stable | Stable | organic-chemistry.org |
The differing stabilities of the Boc and Cbz groups allow for precise, selective deprotection.
Selective Boc Removal : To deprotect the amine at the α-position of this compound, the compound is treated with a strong acid. Anhydrous acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used to efficiently remove the Boc group while leaving the Cbz group at the γ-position unaffected. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This exposes the α-amino group for further reactions, such as peptide bond formation.
Selective Cbz Removal : To deprotect the amine at the γ-position, catalytic hydrogenation is the method of choice. masterorganicchemistry.commasterorganicchemistry.com The compound is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemistrysteps.com This procedure cleanly cleaves the Cbz group, leaving the acid-labile Boc group at the α-position fully intact. masterorganicchemistry.com This pathway allows for modification of the side-chain amino group.
This orthogonal relationship is fundamental to the use of such building blocks in the stepwise assembly of peptides and other complex nitrogen-containing molecules. masterorganicchemistry.compeptide.com
| Protecting Group to Remove | Reagents and Conditions | Other Group Status | Reference |
|---|---|---|---|
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in an organic solvent (e.g., dioxane, ether). | Cbz group remains intact. | masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com |
| Cbz | H₂ gas, Palladium on Carbon (Pd/C) catalyst in a solvent like Methanol, Ethanol, or Ethyl Acetate. | Boc group remains intact. | masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com |
Catalytic and Biocatalytic Approaches in Stereoselective Synthesis of Protected Amino Acids
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and stereoselectivity. Both chemical and biological catalysts are employed for the asymmetric synthesis of chiral amino acids. mdpi.comnih.gov
Catalytic Approaches: Asymmetric catalysis provides a direct route to enantiomerically pure amino acids. mdpi.comacs.org For example, transition metal catalysts, such as those based on copper, can be used in conjugate addition reactions to create chiral α,γ-diaminobutyric acid derivatives with excellent stereocontrol. acs.orgacs.org Another approach is the use of chiral Brønsted acid catalysts for direct Mannich reactions, which can deliver free β²-amino acids in a single pot. acs.org These methods are highly valuable as they can be scalable and offer access to a broad range of substrates. acs.org
Biocatalytic Approaches: The use of enzymes offers a sustainable and highly selective alternative for synthesizing chiral amino acids. mdpi.comnih.govrsc.org Key enzyme classes used for this purpose include:
Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids to produce chiral amino acids with very high enantioselectivity. mdpi.com This process is often coupled with a cofactor regeneration system (e.g., using formate (B1220265) dehydrogenase) to make it economically viable. mdpi.com
Transaminases (TAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a keto acid acceptor, producing a chiral amino acid.
Imine Reductases (IREDs): IREDs can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.govresearchgate.net They have been successfully used on a gram scale to yield optically pure products. researchgate.net
Biocatalytic methods are prized for their exceptional selectivity (enantio-, chemo-, and regioselectivity) and their ability to operate under mild, environmentally friendly conditions. nih.govnih.gov
| Approach | Catalyst Type | Example Reaction | Advantages | Reference |
|---|---|---|---|---|
| Chemical Catalysis | Chiral transition metal complexes (e.g., Cu/P,N-ferrocene); Chiral Brønsted acids. | Asymmetric Michael addition; Asymmetric Mannich reaction. | Broad substrate scope, high turnover numbers, well-established methodologies. | acs.orgacs.orgacs.org |
| Biocatalysis | Enzymes (e.g., Dehydrogenases, Transaminases, Imine Reductases). | Reductive amination of keto acids; Reductive coupling of ketones and amines. | Extremely high stereoselectivity, mild reaction conditions (aqueous, room temp), environmentally benign. | mdpi.comnih.govrsc.orgresearchgate.net |
Chemical Reactivity and Derivatization of R 4 Cbz Amino 2 Boc Amino Butyric Acid
Reactivity at the Carboxylic Acid Functionality (e.g., Esterification, Amide Coupling)
The carboxylic acid group of (R)-4-Cbz-amino-2-Boc-amino-butyric acid is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental in peptide synthesis and the creation of small molecule libraries.
Esterification: The carboxylic acid can be converted to various esters (methyl, ethyl, benzyl (B1604629), etc.) to mask its reactivity, improve solubility, or prepare for subsequent reactions. Common methods include:
Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgpeptide.comacs.org This procedure is known for its mild conditions, which prevent racemization at the α-carbon. acs.org
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., cesium carbonate) and then alkylated with an appropriate alkyl halide to form the desired ester.
Acid-Catalyzed Esterification: While effective for simple carboxylic acids, direct acid-catalyzed esterification (Fischer esterification) is less common for this substrate due to the acid-labile nature of the Boc protecting group.
Amide Coupling: The formation of an amide bond is one of the most frequent transformations involving this functionality. nih.gov This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions like racemization. iris-biotech.de A variety of modern coupling reagents have been developed for this purpose. nih.govresearchgate.net
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt or HOAt to suppress racemization. peptide.comiris-biotech.de |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. peptide.comiris-biotech.de |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Very efficient and fast-acting reagents with low rates of epimerization. peptide.comiris-biotech.de |
Transformations Involving the Cbz-Protected Amino Group (e.g., Hydrogenolytic Cleavage, Nucleophilic Substitutions)
The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for amines, stable to the acidic and basic conditions often used to remove Boc and Fmoc groups, respectively. total-synthesis.comtotal-synthesis.com Its primary mode of cleavage is through hydrogenolysis.
Hydrogenolytic Cleavage: The most common method for Cbz deprotection is catalytic hydrogenation. taylorfrancis.commasterorganicchemistry.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). taylorfrancis.comthalesnano.comnih.gov The reaction proceeds under mild conditions and breaks the benzylic C-O bond. total-synthesis.com
The mechanism involves the catalytic hydrogenolysis of the benzyloxy group to form toluene (B28343) and an unstable carbamic acid intermediate, which rapidly decomposes to release the free amine and carbon dioxide. taylorfrancis.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in transfer hydrogenation, can also be employed. researchgate.net The Cbz group's stability under acidic conditions allows it to remain intact during the selective removal of a Boc group. masterorganicchemistry.com
Other Deprotection Methods: While hydrogenolysis is standard, the Cbz group can also be cleaved under harsh acidic conditions (e.g., HBr in acetic acid), although this method lacks the orthogonality desired when a Boc group is present. total-synthesis.com Other methods include the use of low-carbon alcohols or nucleophilic reagents like 2-mercaptoethanol (B42355) under specific conditions. researchgate.netorganic-chemistry.org
Transformations Involving the Boc-Protected Amino Group (e.g., Acidolytic Cleavage, subsequent Amino Group Reactions)
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgjk-sci.com This acid sensitivity is the cornerstone of its utility and orthogonality with the Cbz group. total-synthesis.com
Acidolytic Cleavage: The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. jk-sci.comyoutube.comfishersci.co.uk
The mechanism involves the initial protonation of the carbamate (B1207046) carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The tert-butyl cation is typically scavenged by the solvent or can deprotonate to form gaseous isobutene. total-synthesis.comcommonorganicchemistry.com The orthogonality of this deprotection is highlighted by the fact that the Cbz group remains unaffected by these acidic conditions. masterorganicchemistry.comorganic-chemistry.org
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | Very common, fast, and efficient. The product is obtained as the TFA salt. jk-sci.comcommonorganicchemistry.com |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Ethyl Acetate | Also widely used; the product is isolated as the hydrochloride salt. |
| Oxalyl Chloride / Methanol | Mild conditions at room temperature. | A milder alternative to strong acids like TFA or HCl. nih.gov |
| Thermal Deprotection | High temperatures (e.g., >180 °C) in continuous flow. | Can offer selectivity in the absence of acid catalysts. acs.org |
Subsequent Amino Group Reactions: Once the α-amino group is deprotected, it becomes a nucleophilic site for a wide array of chemical transformations, including:
Acylation/Amide Bond Formation: Reaction with another N-protected amino acid to extend a peptide chain.
N-Alkylation: Reaction with alkyl halides to form secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Selective Modifications of the Butyric Acid Carbon Chain for Structural Diversification
Beyond the functional groups at the termini and in the side chains, the carbon backbone of the butyric acid moiety offers opportunities for structural modification, leading to novel amino acid derivatives. While direct functionalization of the saturated carbon chain of this compound can be challenging, modifications can be envisioned through multi-step synthetic sequences or by starting from different precursors.
One potential strategy involves the synthesis of derivatives from precursors where the carbon chain is already functionalized. For example, starting from a derivative of malic acid or tartaric acid could introduce hydroxyl groups onto the carbon backbone, as has been demonstrated in the synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). researchgate.net Such hydroxylated derivatives could then be further modified through oxidation, etherification, or esterification to introduce additional diversity.
Another approach could involve the conversion of a precursor's side chain into a different functional group. For instance, a process starting from a propionic acid derivative with a β-carboxamido group can be converted to a nitrile, which is then reduced to an aminomethyl group, effectively extending the carbon chain and creating a diaminobutyric acid structure. google.com This suggests that by choosing appropriately substituted precursors, a variety of functionalities could be introduced at the C3 or C4 positions of the butyric acid backbone. Research into derivatives of 2,4-diaminobutyric acid for applications in antimicrobial agents and cancer research highlights the value of such structural diversification. ontosight.ai
Applications As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Non-Proteinogenic Amino Acids and Derivatives
Non-proteinogenic amino acids, those not found among the 20 common genetically coded amino acids, are of significant interest in medicinal chemistry and chemical biology. nih.govwikipedia.org They serve as essential components for creating novel peptide structures with enhanced properties. The structural framework of (R)-4-Cbz-amino-2-Boc-amino-butyric acid provides a robust starting point for the synthesis of these specialized amino acids.
The synthesis of branched-chain amino acids (BCAAs) and other multi-substituted amino acids is a key area where derivatives of diaminobutyric acid are employed. nih.govwikipedia.orgnih.gov The presence of two distinct amino functionalities in this compound allows for regioselective elaboration. For instance, the γ-amino group (protected with Cbz) can be selectively deprotected and modified, or the α-amino group (protected with Boc) can be involved in peptide coupling, while the side chain is altered. This differential reactivity enables the introduction of various substituents, leading to the creation of amino acids with novel side chains that can influence the structure and function of peptides.
The synthesis of these complex structures often involves multi-step sequences where the protected diaminobutyric acid core is methodically functionalized. This strategy is critical for producing unique amino acid variants that can be used to probe biological systems or to act as key components in drug candidates. researchgate.net
Conformationally restricted amino acids are crucial tools in drug design as they help to lock a peptide or small molecule into a specific bioactive conformation, which can lead to increased potency and selectivity. nih.govlifechemicals.com this compound is an excellent precursor for such analogues. The α- and γ-amino groups can be strategically used to form cyclic structures. For example, intramolecular cyclization reactions can lead to the formation of various ring systems, such as lactams, thereby restricting the rotational freedom of the molecule. oregonstate.edu
These cyclization strategies can generate scaffolds that mimic the secondary structures of peptides, like β-turns. researchgate.netuni-regensburg.de By constraining the molecular backbone, these analogues provide valuable insights into the conformational requirements for biological activity and can lead to the development of more stable and effective therapeutic agents. nih.gov
Design and Synthesis of Peptidomimetics and Molecular Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The unique stereochemistry and functional group arrangement of this compound make it a highly sought-after building block in this field. acs.org
The incorporation of diaminobutyric acid derivatives into peptide chains allows for the creation of analogues with specific, predictable three-dimensional structures. researchgate.netacs.org The γ-amino group provides a point for side-chain modification or for creating linkages that can induce specific turns or helical structures within the peptide. This is particularly important for mimicking the bioactive conformation of a natural peptide ligand when it binds to its receptor.
By replacing a standard amino acid with a derivative of this compound, chemists can introduce conformational constraints that stabilize a desired secondary structure. nih.gov This control over conformation is a key strategy in the rational design of potent and selective peptide-based drugs. tcichemicals.com
| Analogue Type | Structural Feature Introduced by DAB | Resulting Conformational Property | Potential Application |
|---|---|---|---|
| β-Turn Mimetic | Forms part of a cyclic lactam structure | Stabilized reverse turn | Receptor binding, enzyme inhibition |
| Helical Peptide | Side-chain to side-chain linkage | Constrained helical fold | Antimicrobial peptides, protein-protein interaction inhibitors |
| Cyclic Peptide | Backbone cyclization via α- or γ-amino group | Reduced flexibility, increased stability | Therapeutics, molecular imaging agents |
The ability to perform selective reactions on the two amino groups of this compound is instrumental in the synthesis of complex cyclic and polycyclic scaffolds. nih.govmdpi.com These architectures are of great interest in drug discovery as they provide rigid frameworks that can be decorated with functional groups to interact with biological targets. Head-to-tail, head-to-side-chain, and side-chain-to-side-chain cyclizations are all possible strategies that can be employed using this versatile building block. mdpi.com
The resulting macrocyclic structures can exhibit unique biological activities and often possess improved pharmacokinetic properties compared to their linear counterparts. The diversification of these scaffolds is a powerful approach for exploring new chemical space in the search for novel therapeutics. lifechemicals.com
Precursor for Advanced Molecular Scaffolds in Chemical Biology Research and Probe Development
Beyond its use in drug development, this compound serves as a precursor for creating sophisticated molecular tools for chemical biology research. nih.govnih.gov These tools, including molecular probes, are designed to investigate biological processes at the molecular level. The orthogonally protected amino groups allow for the sequential attachment of different functionalities, such as fluorescent tags, affinity labels, or cross-linking agents.
For example, one amino group can be used to incorporate the scaffold into a peptide or small molecule that targets a specific protein, while the other amino group can be functionalized with a reporter group. acs.orgfishersci.ca This allows for the creation of probes that can be used to visualize protein localization, quantify enzyme activity, or identify binding partners in complex biological systems. The defined stereochemistry ensures that the probes interact with their targets in a specific and predictable manner. lifechemicals.com
Utility in Combinatorial Library Synthesis for Molecular Discovery
This compound is a highly valuable chiral building block for the construction of combinatorial libraries aimed at accelerating molecular discovery. Its utility in this field stems directly from its unique structural features: a defined stereocenter and, most importantly, two differentially protected amino groups. This configuration provides a scaffold upon which molecular diversity can be systematically introduced at two distinct points, facilitating the rapid generation of large collections of related but structurally unique compounds.
Combinatorial chemistry is a powerful strategy in drug discovery and materials science, enabling the synthesis of a vast number of compounds in a single process. nih.gov These compound libraries are then screened for desired biological activity or physical properties. The quality and diversity of a library are critically dependent on the building blocks used in its synthesis. Non-canonical amino acids, such as derivatives of 2,4-diaminobutyric acid (DAB), are particularly useful for creating libraries of peptidomimetics—molecules that mimic the structure of natural peptides but often possess improved properties like enhanced stability against enzymatic degradation. mdpi.comchemdiv.com
The key to the utility of this compound is the presence of two orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the carboxybenzyl (Cbz) group at the γ-amino position. Orthogonal protecting groups can be removed selectively under different chemical conditions. Typically, the Boc group is cleaved using a moderately strong acid (like trifluoroacetic acid), while the Cbz group is removed via catalytic hydrogenation.
This orthogonality allows for a controlled, stepwise derivatization of the diaminobutyric acid scaffold during solid-phase synthesis, a common technique for generating combinatorial libraries. nih.gov For instance, the building block can be anchored to a solid support, followed by the removal of the Boc group. A first set of diverse chemical moieties (R¹) can then be coupled to the newly freed α-amino group. Subsequently, the Cbz group can be removed, exposing the γ-amino group for reaction with a second set of building blocks (R²). This two-dimensional diversification strategy allows for the creation of a large library of compounds from a manageable number of starting reagents.
Research has demonstrated the successful incorporation of diaminobutyric acid (Dab) as an unnatural monomer in the variable region of peptide libraries, highlighting the compatibility of this scaffold in established combinatorial synthesis protocols. researchgate.net
The strategic application of this compound in a hypothetical combinatorial library synthesis is outlined in the table below.
| Step | Reaction | Position of Modification | Diversity Elements Introduced | Resulting Structure |
| 1 | Anchor to Solid Support | Carboxylic Acid | Solid Support (Resin) | Resin-Bound Scaffold |
| 2 | Selective Boc Deprotection | α-Amino Group (C2) | None | Free α-Amine |
| 3 | First Diversification | α-Amino Group (C2) | Library of Carboxylic Acids (R¹-COOH) | R¹ Acyl Group at C2 |
| 4 | Selective Cbz Deprotection | γ-Amino Group (C4) | None | Free γ-Amine |
| 5 | Second Diversification | γ-Amino Group (C4) | Library of Acylating Agents (R²-X) | R² Group at C4 |
| 6 | Cleavage from Resin | Carboxylic Acid | None | Final Library of Compounds |
This systematic approach enables the synthesis of libraries with the general structure R¹-NH-CH(CH₂CH₂-NH-R²)-COOH, where R¹ and R² are varied. The resulting compounds can be screened to identify novel ligands for biological targets, leading to new therapeutic agents or chemical probes for biological research. The defined (R)-stereochemistry of the building block ensures that each member of the library is a single enantiomer, which is crucial for interpreting structure-activity relationships (SAR) from screening results.
Emerging Trends and Future Perspectives in the Chemistry of R 4 Cbz Amino 2 Boc Amino Butyric Acid
Development of More Efficient and Environmentally Benign Synthetic Routes
The chemical industry's increasing focus on sustainable development is driving the innovation of greener synthetic methodologies. asm.org For complex molecules like (R)-4-Cbz-amino-2-Boc-amino-butyric acid, this involves moving away from traditional multi-step syntheses that often rely on hazardous reagents, stoichiometric activators, and volatile organic solvents. synthical.com Emerging trends prioritize atom economy, the use of renewable feedstocks, and the reduction of waste. quickcompany.inrsc.org
Key areas of development include:
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods for key transformations, such as C-N bond formation and the introduction of protecting groups, can significantly reduce waste.
Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enabling safer and more scalable reactions. This technology can also facilitate the use of immobilized catalysts and reagents, simplifying purification processes.
Alternative Solvents: The replacement of conventional reprotoxic solvents like N,N-dimethylformamide (DMF) and chlorinated hydrocarbons with greener alternatives such as water, supercritical CO2, or bio-based solvents is a critical goal. synthical.com In some cases, solvent-less reaction conditions, enabled by techniques like resonant acoustic mixing, present an ideal solution. synthical.com
Renewable Starting Materials: Research into the biosynthesis of diamine precursors from renewable raw materials via microbial fermentation is gaining traction. asm.org Utilizing high-performance microbial factories like Escherichia coli or Corynebacterium glutamicum could provide a sustainable starting point for the synthesis of diaminobutyric acid derivatives. asm.org
| Aspect | Traditional Synthetic Routes | Emerging Green Routes |
|---|---|---|
| Starting Materials | Petroleum-derived, e.g., succinic acid, aspartic acid. | Renewable feedstocks via biosynthesis (e.g., from glucose). asm.org |
| Reagents | Stoichiometric amounts of coupling agents (DCC, EDC), hazardous reagents (e.g., phosgene (B1210022) derivatives). quickcompany.in | Catalytic systems (organocatalysts, metal catalysts), enzymatic transformations. nih.gov |
| Solvents | Chlorinated hydrocarbons (DCM), polar aprotic solvents (DMF). synthical.com | Water, bio-solvents, supercritical fluids, or solvent-less conditions. synthical.com |
| Waste Profile | High Process Mass Intensity (PMI); generation of stoichiometric byproducts. | Lower PMI; reduced byproducts (e.g., water is often the only waste). acs.org |
| Stereocontrol | Often requires chiral auxiliaries or resolution of racemic mixtures. | Asymmetric catalysis, chemo-enzymatic cascades for high enantioselectivity. nih.gov |
Exploration of Novel Derivatization Chemistries and Side-Chain Engineering
The existing Cbz and Boc protecting groups on the γ- and α-amino functions, respectively, are a form of derivatization that allows for selective manipulation in peptide synthesis. Future work is aimed at expanding the molecular toolkit by introducing new functionalities through novel derivatization and side-chain engineering. This allows for the creation of analogues with tailored properties for applications in medicinal chemistry and materials science. rsc.org
Novel Derivatization: The primary amine and carboxylic acid moieties are key handles for derivatization. researchgate.net Advanced derivatization reagents can introduce functionalities that improve ionization efficiency for mass spectrometry or act as fluorescent probes. mdpi.comresearchgate.net From a synthetic perspective, derivatization can be used to attach a wide range of groups, including:
Pharmacophores: Attaching bioactive moieties to create new drug candidates.
Bioconjugation Handles: Introducing groups like alkynes or azides for click chemistry, enabling attachment to proteins or other biomolecules.
Solid Supports: Immobilizing the molecule on a resin for solid-phase synthesis.
Side-Chain Engineering: This strategy involves modifying the core carbon backbone of the molecule. For this compound, this could mean introducing substituents on the C3 (β) position. Such modifications can profoundly influence the molecule's conformation and biological activity. For instance, asymmetric side-chain engineering has been used in polymer chemistry to introduce hydroxyl groups that enable processing in greener, alcohol-based solvents without compromising electronic performance. rsc.orgrsc.org A similar approach could yield analogues of the target amino acid with enhanced solubility or unique interaction capabilities.
| Target Site | Strategy | Potential Reagents/Methods | Resulting Functionality / Application |
|---|---|---|---|
| α-Carboxylic Acid | Amidation | Amines with coupling agents (e.g., HATU, COMU) | Creation of peptidomimetics, attachment to solid supports. |
| α-Carboxylic Acid | Esterification | Alcohols under acidic conditions (e.g., Fischer) | Pro-drugs, modification of solubility. |
| α- or γ-Amine (after deprotection) | Acylation / Sulfonylation | Acid chlorides, sulfonyl chlorides | Introduction of new side chains, fluorescent tags. |
| β-Carbon (C3) | Side-Chain Engineering | Michael addition to an α,β-unsaturated precursor | Introduction of alkyl, aryl, or functional groups to control conformation. nih.gov |
| γ-Amine (after deprotection) | Reductive Amination | Aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃) | Synthesis of N-alkylated analogues with altered basicity. |
Integration into Chemo-Enzymatic Synthesis Cascades for Enantiopure Access
Achieving high enantiopurity is critical for the application of chiral building blocks. Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is a powerful strategy for accessing enantiopure amino acids. iupac.orgbeilstein-journals.orgresearchgate.net Enzymes can operate under mild conditions (pH, temperature) and often display exceptional stereoselectivity, obviating the need for chiral auxiliaries or complex resolution steps. nih.govresearchgate.net
For the synthesis of this compound, a chemo-enzymatic cascade could involve an initial enzymatic step to establish the (R)-stereocenter at the α-carbon, followed by chemical protection steps. Key enzymatic transformations include:
Asymmetric Synthesis using Transaminases (TAs): TAs can catalyze the transfer of an amino group from a donor to a prochiral keto-acid precursor, establishing the α-amino acid with a desired stereochemistry and a theoretical yield of 100%. nih.gov
Reductive Amination using Amino Acid Dehydrogenases (AHDs): These enzymes, often used in tandem with a cofactor recycling system like formate (B1220265) dehydrogenase (FDH), can convert a keto-acid into a chiral amino acid with high enantiomeric excess (ee). nih.govacs.org
Kinetic Resolution using Hydrolases: Enzymes like lipases or proteases can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a suitable precursor, allowing for the separation of the desired enantiomer. nih.govresearchgate.net While effective, this approach is limited to a maximum theoretical yield of 50%.
Following the key enzymatic step that delivers an enantiopure diamino acid precursor, conventional chemical methods would be used to introduce the Boc and Cbz protecting groups regioselectively.
| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Synthesis | β-keto acid or γ-amino-α-keto acid | High enantioselectivity (>99% ee); 100% theoretical yield. | nih.gov |
| Amino Acid Dehydrogenase (AHD) | Asymmetric Reductive Amination | α-keto acid | Excellent enantioselectivity; often used in cascades for cofactor recycling. | nih.gov |
| Lipase / Protease | Kinetic Resolution | Racemic amino ester or N-acyl amino acid | High enantioselectivity (E > 200); broad substrate scope. | researchgate.net |
| Aminopeptidase / Amidase | Kinetic Resolution | Racemic amino acid amide | Stereoselective hydrolysis to yield enantiopure acid and unreacted amide. | iupac.org |
Computational and Mechanistic Studies on Reactivity and Stereocontrol
While experimental work remains paramount, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and stereoselectivity. For a molecule like this compound, computational studies can provide deep mechanistic insights into its synthesis and help rationalize the origins of stereocontrol.
Key applications include:
Transition State Analysis: Using methods like Density Functional Theory (DFT), researchers can model the transition states of key bond-forming reactions. By comparing the energies of competing pathways that lead to different stereoisomers, one can predict the stereochemical outcome of a reaction. This is particularly valuable in designing and optimizing asymmetric catalysts.
Catalyst Design: Computational modeling allows for the in silico design of catalysts. By understanding the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between a substrate and a catalyst in the transition state, catalysts can be modified to enhance enantioselectivity.
Enzyme-Substrate Docking: In the context of chemo-enzymatic synthesis, molecular docking simulations can predict how a precursor molecule binds within an enzyme's active site. This can explain the enzyme's stereopreference and guide protein engineering efforts to alter or improve its selectivity for non-natural substrates. acs.orgnih.gov
Reaction Pathway Elucidation: Computational studies can map out entire reaction energy profiles, identifying key intermediates and potential off-cycle or parasitic species that might inhibit a reaction. This knowledge is crucial for optimizing reaction conditions to maximize yield and selectivity.
Although specific computational studies on this compound may not be widely published, the application of these well-established methods is a clear future direction for developing more rational and efficient synthetic strategies.
| Computational Method | Objective | Information Gained | Relevance to Target Molecule Synthesis |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate reaction energy profiles | Energies of reactants, intermediates, transition states, and products. | Predicting reaction feasibility and identifying rate-determining steps. |
| DFT / Ab initio methods | Analyze stereoselectivity | Energy difference between diastereomeric transition states (ΔΔG‡). | Rationalizing and predicting the enantiomeric excess (ee) of a reaction. |
| Molecular Docking | Model substrate-enzyme binding | Binding poses, interaction energies, identification of key active site residues. | Predicting substrate suitability for an enzyme in a chemo-enzymatic route. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze non-covalent interactions | Strength and nature of hydrogen bonds, steric clashes, etc. | Understanding the subtle forces that govern stereocontrol in a catalyst-substrate complex. |
Q & A
Q. What computational methods predict the conformational flexibility of this compound in solution, and how does this impact its biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to analyze backbone dihedral angles.
- QM/MM Calculations : Identify low-energy conformers stabilizing hydrogen bonds with solvent.
- Correlation with Bioactivity : Rigid conformers (e.g., β-turn motifs) enhance binding to peptide receptors, while flexible forms reduce specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
